molecular formula C11H10N4 B13841382 6-Pyridin-4-ylpyridine-2-carboximidamide

6-Pyridin-4-ylpyridine-2-carboximidamide

Cat. No.: B13841382
M. Wt: 198.22 g/mol
InChI Key: DENLQFGSVCWNIR-UHFFFAOYSA-N
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Description

6-Pyridin-4-ylpyridine-2-carboximidamide is a heterocyclic compound that features a pyridine ring substituted with a carboximidamide group at the 2-position and another pyridine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyridin-4-ylpyridine-2-carboximidamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with appropriate amines. One common method involves the reaction of pyridine-2,6-dicarbonyl dichloride with 4-aminopyridine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar condensation reactions on a larger scale. The use of efficient catalysts and optimized reaction conditions would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Pyridin-4-ylpyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

    Substitution: The pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives.

Mechanism of Action

The mechanism of action of 6-Pyridin-4-ylpyridine-2-carboximidamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as anticancer activity . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Pyridin-4-ylpyridine-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

6-pyridin-4-ylpyridine-2-carboximidamide

InChI

InChI=1S/C11H10N4/c12-11(13)10-3-1-2-9(15-10)8-4-6-14-7-5-8/h1-7H,(H3,12,13)

InChI Key

DENLQFGSVCWNIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=N)N)C2=CC=NC=C2

Origin of Product

United States

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